molecular formula C21H24N4O3S2 B2462247 Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671199-08-9

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2462247
CAS No.: 671199-08-9
M. Wt: 444.57
InChI Key: KDLADXTWQPPPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core fused with a tetrahydro ring system. Key structural elements include:

  • A 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate backbone.
  • A triazolo[4,3-a]pyridine moiety linked via a thioether-propanamido bridge.

Properties

IUPAC Name

ethyl 6-methyl-2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-3-28-20(27)18-14-8-7-13(2)12-15(14)30-19(18)22-17(26)9-11-29-21-24-23-16-6-4-5-10-25(16)21/h4-6,10,13H,3,7-9,11-12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLADXTWQPPPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Triazole ring : Known for its pharmacological significance.
  • Pyridine moiety : Often associated with various biological activities.
  • Thioether linkage : Enhances interaction with biological targets.

The molecular formula for this compound is C20H24N4O2SC_{20}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 396.49 g/mol.

Research indicates that the biological activity of this compound may involve:

  • Enzyme inhibition : Targeting specific enzymes related to cell proliferation and apoptosis.
  • Receptor interaction : Modulating receptor activity linked to various signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds structurally similar to this compound. Notably:

  • In vitro studies : Showed significant cytotoxicity against various cancer cell lines (e.g., HT29 and Jurkat cells) with IC50 values ranging from 1.61 to 1.98 µg/mL for related compounds .
CompoundIC50 (µg/mL)Cell Line
Compound 91.61Jurkat
Compound 101.98HT29

Antimalarial Activity

A related study developed a series of [1,2,4]triazolo[4,3-a]pyridine derivatives that demonstrated promising antimalarial activity against Plasmodium falciparum, with some compounds showing IC50 values as low as 2.24 µM .

Case Studies

  • Antitumor Agents : A series of thiazole-integrated pyrrolidinones were synthesized and tested for their anticancer properties. The presence of electron-donating groups significantly enhanced their activity against cancer cells .
  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression .

Scientific Research Applications

Pharmacological Potential

The compound is noted for its activity as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are crucial for various neurological functions. This modulation can lead to therapeutic effects in conditions such as anxiety, depression, and schizophrenia. The interaction with mGluRs suggests a potential role in neuropharmacology by enhancing synaptic transmission and neuroprotection .

Anticancer Activity

Recent studies have indicated that derivatives of triazolo[4,3-a]pyridine compounds exhibit anticancer properties . Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may inhibit tumor cell proliferation and induce apoptosis in cancer cells. This property is attributed to the compound's ability to interfere with cellular signaling pathways involved in cancer progression .

Structure-Activity Relationship Studies

The compound's unique structural features allow it to be a subject of structure-activity relationship (SAR) studies. Researchers can modify various components of the molecule to enhance its biological activity or reduce toxicity. These studies are essential for optimizing drug candidates before clinical trials .

Synthesis and Derivatives

The synthesis of this compound involves multi-step chemical reactions that can yield various derivatives with potentially enhanced properties. Such derivatives could be explored for their pharmacokinetic profiles and therapeutic efficacy across different disease models .

Table: Summary of Key Research Findings

Study ReferenceApplication AreaKey Findings
NeuropharmacologyPositive modulation of mGluRs; potential for treating mood disorders
OncologyInduction of apoptosis in cancer cell lines; inhibition of tumor growth
Medicinal ChemistryInsights into SAR leading to optimized derivatives

Comparison with Similar Compounds

Heterocyclic Core and Substituent Variations

The target compound shares structural motifs with several synthesized derivatives (Table 1).

Table 1: Structural Comparison of Heterocyclic Derivatives

Compound Name Core Structure Key Substituents Reference
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzo[b]thiophene + tetrahydro ring Triazolo[4,3-a]pyridin-3-ylthio-propanamido Target Compound
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Bromophenyl, methyl, oxo
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzo[b]thiophene + tetrahydro ring Cyanoacetamido
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Phenyl, trimethoxybenzylidene, oxo

Key Observations:

Heterocyclic Diversity: The target compound’s triazolo[4,3-a]pyridine group differs from the thiazolo[3,2-a]pyrimidine systems in , which feature sulfur and nitrogen in alternate positions. The benzo[b]thiophene core in the target compound and provides a rigid, planar structure, while thiazolo-pyrimidine derivatives (e.g., ) incorporate additional fused rings for conformational stability.

Substituent Effects :

  • The thioether-propanamido bridge in the target compound introduces a flexible linker, contrasting with rigid substituents like the trimethoxybenzylidene group in . Flexible linkers may improve solubility but reduce crystallinity.
  • Electron-withdrawing groups (e.g., 4-bromophenyl in ) and electron-donating groups (e.g., trimethoxy in ) influence electronic properties and reactivity.

Yield and Purity Considerations :

  • Thiazolo-pyrimidine syntheses () report characterization via X-ray crystallography , indicating high purity and crystallinity.
  • The target compound’s synthesis would likely require similar purification steps (e.g., chromatography, recrystallization) due to the complexity of the triazolo-thioether linkage.

Physicochemical and Spectroscopic Characterization

Shared Techniques :

  • 1H-NMR and IR Spectroscopy : Used across all compounds to confirm functional groups (e.g., amide C=O stretches at ~1650–1700 cm⁻¹) .

Unique Approaches :

  • X-ray Crystallography : Applied to thiazolo-pyrimidine derivatives () to resolve crystal packing and hydrogen-bonding networks. The target compound’s crystallinity may depend on the flexibility of its thioether-propanamido bridge.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.